Diosmetine Triacetate

Descripción general

Descripción

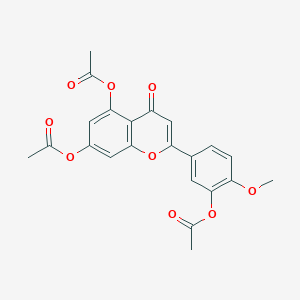

3’,5,7-Triacetoxy-4’-methoxyflavone is a flavonoid compound, which belongs to a class of plant secondary metabolites known for their diverse biological activities. Flavonoids are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of three acetoxy groups and one methoxy group attached to the flavone backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5,7-Triacetoxy-4’-methoxyflavone typically involves the acetylation of 3’,5,7-trihydroxy-4’-methoxyflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Acetic anhydride

Catalyst: Pyridine or sulfuric acid

Reaction Time: 1-3 hours

Industrial Production Methods

Industrial production of 3’,5,7-Triacetoxy-4’-methoxyflavone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst.

Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

3’,5,7-Triacetoxy-4’-methoxyflavone undergoes various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxy compound.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

Hydrolysis: 3’,5,7-Trihydroxy-4’-methoxyflavone

Oxidation: Quinones or other oxidized flavonoid derivatives

Reduction: 3’,5,7-Trihydroxy-4’-methoxyflavanone

Substitution: Various substituted flavonoid derivatives

Aplicaciones Científicas De Investigación

Pharmacological Applications

Diosmetine triacetate exhibits a range of pharmacological activities that make it a compound of interest in medical research:

-

Anticancer Activity :

- Diosmetin, the parent compound, has shown promising anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have indicated that diosmetin can inhibit the proliferation of different cancer cell lines, including breast and prostate cancers .

- This compound may enhance these effects due to its structural modifications, potentially increasing bioavailability and efficacy.

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Metabolic Regulation :

Biochemical Properties

This compound's biochemical properties contribute to its applicability in various fields:

- Bioavailability : The acetylation process may improve the solubility and absorption of diosmetin derivatives, enhancing their therapeutic potential.

- Mechanism of Action : The compound's interaction with cellular pathways (e.g., modulation of enzyme activity) is under investigation to understand its full therapeutic potential.

Industrial Applications

- Food Industry :

-

Cosmetic Industry :

- Due to its anti-inflammatory and antioxidant properties, this compound may be incorporated into skincare products aimed at reducing signs of aging and protecting skin from oxidative damage.

-

Nutraceuticals :

- As a dietary supplement, this compound could be marketed for its health benefits related to cardiovascular health and metabolic regulation.

Table 1: Summary of Key Studies on this compound

Mecanismo De Acción

The mechanism of action of 3’,5,7-Triacetoxy-4’-methoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt and MAPK.

Comparación Con Compuestos Similares

3’,5,7-Triacetoxy-4’-methoxyflavone can be compared with other similar flavonoid compounds:

Diosmetin (3’,5,7-Trihydroxy-4’-methoxyflavone): Similar structure but lacks acetoxy groups. Known for its antioxidant and anti-inflammatory properties.

Acacetin (5,7-Dihydroxy-4’-methoxyflavone): Lacks acetoxy groups and has different hydroxylation pattern. Exhibits anti-cancer and neuroprotective activities.

Chrysoeriol (4’,5,7-Trihydroxy-3’-methoxyflavone): Similar structure but with different methoxy group position. Known for its anti-inflammatory and antioxidant properties.

These comparisons highlight the unique structural features and biological activities of 3’,5,7-Triacetoxy-4’-methoxyflavone, making it a valuable compound for further research and development.

Actividad Biológica

Diosmetine triacetate, a derivative of the flavonoid diosmetin, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its antioxidant, anti-inflammatory, and anticancer properties. The following sections detail specific research findings, case studies, and a comparative analysis of this compound's activity.

Overview of this compound

This compound is synthesized from diosmetin, which is known for its various health benefits. The modification of diosmetin into triacetate form aims to enhance its solubility and bioavailability, thereby improving its therapeutic potential.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are critical in combating oxidative stress associated with various diseases.

- Mechanism : It scavenges free radicals and inhibits lipid peroxidation, leading to reduced cellular damage.

- Research Findings : In vitro studies have demonstrated that this compound effectively reduces the levels of reactive oxygen species (ROS) in cultured cells. A study reported an EC50 value of 10.0 ± 0.9 µg/mL for DPPH radical scavenging activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest.

- Cytokine Modulation : this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation.

- Case Study : In a model of acute pancreatitis induced by cerulein, pretreatment with this compound significantly lowered serum amylase and lipase levels, indicating reduced pancreatic inflammation .

Anticancer Properties

This compound's anticancer effects have been extensively studied, highlighting its potential as a therapeutic agent.

- Mechanism of Action : this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It also modulates cell cycle progression and inhibits tumor metastasis.

- Research Findings : In xenograft models, this compound demonstrated significant tumor growth inhibition compared to controls . A review highlighted its effectiveness against various cancers, including breast and lung cancer, with a focus on enhancing drug sensitivity while minimizing toxicity to normal cells .

Comparative Analysis of this compound and Diosmetin

The following table summarizes key differences between this compound and its precursor diosmetin regarding biological activity:

| Property | This compound | Diosmetin |

|---|---|---|

| Solubility | Enhanced due to acetylation | Moderate |

| Antioxidant Activity | High (EC50 = 10.0 µg/mL) | Moderate |

| Anti-inflammatory Effect | Significant reduction in cytokines | Moderate |

| Anticancer Activity | Strong (various cancer types) | Moderate |

Future Directions

Research continues to explore the modifications of diosmetine to optimize its pharmacological properties. Studies are investigating lipid-based formulations and nanoparticles to enhance bioavailability further. Additionally, ongoing clinical trials aim to establish the efficacy and safety profiles of this compound in human subjects.

Propiedades

IUPAC Name |

[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVRTXVVKJGTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.